Tridecanal

Flavor Chemistry Sensory Analysis Fragrance Formulation

Tridecanal (C13) delivers a unique grapefruit peel and textile nuance unattainable with undecanal (C11), dodecanal (C12), or tetradecanal (C14). Its distinct Kovats Retention Index (RI 1511) ensures unambiguous analysis, while its intermediate vapor pressure provides an optimal balance of impact and longevity. Stabilized with α-tocopherol. Insoluble in water; soluble in alcohol and organic solvents. Essential for citrus accords.

Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
CAS No. 10486-19-8
Cat. No. B079276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecanal
CAS10486-19-8
Molecular FormulaC13H26O
Molecular Weight198.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC=O
InChIInChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3
InChIKeyBGEHHAVMRVXCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecanal (CAS 10486-19-8) Procurement-Grade Chemical Properties and Baseline Specifications


Tridecanal (C13H26O) is a straight-chain saturated aliphatic aldehyde classified as a fatty aldehyde. This colorless to faint yellow liquid exhibits a characteristic fresh, aldehydic, soapy, and citrus-peel odor profile [1]. At 25 °C, its density is 0.835 g/mL and refractive index ranges from 1.4364 to 1.4384 [1]. The compound is air-sensitive and typically stabilized with α-tocopherol (0.05–1.00%) for storage . It is insoluble in water but soluble in alcohol and organic solvents, with a logP of approximately 5.69 [1]. These baseline properties define the material for procurement specifications, yet they do not inherently differentiate it from closely related homologues in the C11–C14 aldehyde series.

Why Undecanal, Dodecanal, or Tetradecanal Cannot Directly Substitute Tridecanal in Formulations


Within the homologous series of n-alkanals (C11–C14), even a single carbon atom difference profoundly alters physicochemical behavior and sensory performance. Tridecanal (C13) occupies a narrow performance window where its vapor pressure, enthalpy of vaporization, and odor threshold yield a distinct balance of substantivity and perceived odor intensity that cannot be replicated by C11 (undecanal), C12 (dodecanal), or C14 (tetradecanal) [1]. Direct replacement of Tridecanal with these analogs will result in measurable deviations in fragrance diffusion profile, perceived odor character, and chromatographic retention behavior, necessitating costly formulation re-optimization [2]. The evidence presented in Section 3 quantifies these critical differentiators.

Tridecanal Technical Differentiation: Head-to-Head Comparative Evidence vs. C11–C14 Aldehyde Analogs


Odor Detection Threshold: Tridecanal vs. Tetradecanal in Aqueous Systems

Tridecanal exhibits a substantially lower odor detection threshold in water compared to tetradecanal (C14), indicating higher odor potency at equivalent concentrations. This directly impacts formulation loading requirements. The threshold for Tridecanal is reported as 0.0015 ppm [1], while Tetradecanal's threshold is 0.301 ppm [2], representing a 200-fold difference in detectability.

Flavor Chemistry Sensory Analysis Fragrance Formulation

Comparative Vapor Pressure and Volatility Profile: Tridecanal vs. Undecanal, Dodecanal, and Tetradecanal

The vapor pressure of n-alkanals decreases exponentially with increasing carbon chain length. Tridecanal (C13) has a vapor pressure of 0.015 mmHg at 25 °C [1]. In comparison, undecanal (C11) is approximately 4–5.5x more volatile (0.06–0.083 mmHg) [2], dodecanal (C12) is similar (~0.0153 mmHg) [3], and tetradecanal (C14) is substantially less volatile [4]. This positions Tridecanal in a critical volatility window distinct from the more fleeting C11 and the more tenacious C14.

Physical Chemistry Thermodynamics Formulation Science

Gas Chromatographic Retention Index: Distinct Analytical Fingerprint vs. Homologues

On a standard non-polar DB-5 ms capillary column, Tridecanal exhibits a retention index (RI) of 1511 [1]. This value precisely distinguishes it from adjacent homologues: dodecanal (C12) elutes earlier with an RI of 1408, while tetradecanal (C14) elutes later with an RI of 1614 [1]. This 100-unit RI gap per methylene group provides unambiguous chromatographic separation for analytical identification and purity verification.

Analytical Chemistry GC-MS Quality Control

Odor Character Profile: Distinct Citrus-Grapefruit Nuance vs. Broader Aldehydic Series

In a controlled GC-Olfactometry study of aldehydes derived from sheep liver, Tridecanal was characterized as 'green, waxy, soapy, textile' with a fresh, green nuance and yielded 1.9 ± 0.3 mg/g [1]. In contrast, the adjacent homologue tetradecanal was described as 'green, soapy, floral, citrus' with a fresh, herbaceous nuance and yielded 10.6 ± 1.6 mg/g [1]. Tridecanal's distinctive grapefruit peel note [2] is not a prominent descriptor for tetradecanal or dodecanal (described as 'green, citrus, waxy') [1].

Olfactory Science Perfumery Flavor Chemistry

Boiling Point and Enthalpy of Vaporization: Thermodynamic Differentiation

Tridecanal has a boiling point of 280 °C at atmospheric pressure (or 132–136 °C at 8 mmHg) [1] and an enthalpy of vaporization of 49.5 ± 3.0 kJ/mol . These values reflect its intermediate chain length. For comparison, undecanal (C11) has a lower boiling point (~225 °C) and enthalpy (~46.3 kJ/mol) , while tetradecanal (C14) has a higher boiling point (286 °C at 760 mmHg) [2] and a proportionally higher enthalpy of vaporization.

Thermochemistry Process Engineering Physical Properties

Procurement-Grade Purity and Stabilization: Commercial Differentiation

Commercially available Tridecanal is typically offered as a stabilized liquid. Sigma-Aldrich supplies a Fragrance Grade, Halal, Kosher material with ≥95% purity, stabilized with 0.05–1.00% α-tocopherol . Thermo Fisher offers a 96% stabilized grade . In contrast, common analogs like undecanal are often supplied at lower purities (e.g., 85% for undecanal) and without the same stabilization package [1], which can impact shelf-life and formulation consistency. Note: Direct head-to-head antimicrobial activity data comparing Tridecanal to its aldehyde analogs (undecanal, dodecanal, tetradecanal) under identical assay conditions is absent from the available open literature; therefore, any antimicrobial differentiation claim would be unsupported speculation and is omitted.

Chemical Procurement Specifications Stability

Recommended Procurement and Application Scenarios for Tridecanal Based on Technical Differentiation


High-Impact Citrus Fragrance Formulations

For perfumers and flavorists developing grapefruit, orange, or citrus peel accords, Tridecanal is the preferred aldehyde. Its distinctive 'grapefruit peel' and 'textile' nuance, combined with a 200x lower odor threshold than tetradecanal [1], allows for lower use levels while achieving a more authentic and powerful citrus character. Substituting with dodecanal or tetradecanal will alter the olfactory profile toward a more generic 'waxy' or 'floral' citrus note, respectively [2].

Analytical Method Development and Quality Control

In analytical chemistry, Tridecanal serves as a specific marker compound due to its unambiguous Kovats Retention Index (RI 1511 on DB-5 ms) [2]. This RI is clearly separated by over 100 units from dodecanal (1408) and tetradecanal (1614), facilitating precise identification and quantification in complex matrices such as essential oils, food extracts, and environmental samples without chromatographic interference [2].

Precision Volatility Control in Formulated Products

Tridecanal's vapor pressure of 0.015 mmHg at 25 °C [3] positions it as an ideal middle-ground volatility modifier. It provides better longevity than the more volatile undecanal (0.06–0.083 mmHg) [4], while offering superior initial impact compared to the less volatile tetradecanal [5]. This property is critical for controlling fragrance diffusion in applications ranging from fine perfumery to air care products.

Synthetic Intermediate for Specialty Chemicals

Owing to its reactive terminal aldehyde group, Tridecanal is a valuable precursor in organic synthesis for producing C13-derived alcohols (tridecanol), acids (tridecanoic acid), esters, and surfactants . Its intermediate chain length imparts specific hydrophobic/hydrophilic balance to the resulting derivatives, which is not achievable with shorter (C11/C12) or longer (C14) homologues, making it the substrate of choice for synthesizing compounds with tailored surfactant properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tridecanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.